2-phenoxy-N-(1H-pyrazol-4-yl)propanamide

Medicinal Chemistry Drug Discovery SAR

This unsubstituted pyrazole-amide scaffold (MW 231.25) is a key starting point for medicinal chemistry campaigns targeting CCR1 or RORγ modulation. It features orthogonal functional handles—a phenoxy ether and a free pyrazole NH—for rapid analog generation, unlike heavier N-alkylated analogs. Your direct route to a patent-relevant building block.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
Cat. No. B14899092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxy-N-(1H-pyrazol-4-yl)propanamide
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CNN=C1)OC2=CC=CC=C2
InChIInChI=1S/C12H13N3O2/c1-9(17-11-5-3-2-4-6-11)12(16)15-10-7-13-14-8-10/h2-9H,1H3,(H,13,14)(H,15,16)
InChIKeyIJGIABORTQQJOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide – Core Structural Identity and Procurement Baseline


2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide (molecular formula C₁₂H₁₃N₃O₂, MW 231.25 g/mol) is a small-molecule amide that integrates a phenoxy moiety, a pyrazole ring, and a propanamide backbone. This chemotype has been disclosed in patent literature as part of broader pyrazole-amide series developed for RORγ modulation [1] and CCR1 antagonism [2]. While the unsubstituted pyrazole NH serves as a hydrogen-bond donor and potential pharmacophoric anchor, the absence of large, publicly accessible datasets of quantitative biological activity for this specific compound necessitates reliance on class-level SAR inferences for procurement decision-making.

Why 2-Phenoxy-N-(1H-pyrazol-4-yl)propanamide Cannot Be Swapped with Any Pyrazole Amide


Within the pyrazole amide chemical space, subtle modifications—such as N1-substitution on the pyrazole ring, alteration of the linker between the amide and the phenoxy group, or replacement of the phenoxy with other aromatic ethers—profoundly alter target engagement, cellular permeability, and metabolic stability. For example, the introduction of a tetrahydro‑2H‑pyran‑4‑ylmethyl group at the N1 position converts the core into a larger, more lipophilic entity with a distinct physicochemical profile (MW 348.42 vs. 231.25) that is likely to exhibit different binding kinetics and off‑target liabilities [1]. Without direct comparator data, substituting 2‑phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide with an N‑alkylated analog or a regioisomeric pyrazole amide carries the risk of invalidating established SAR and rendering any prior optimization efforts obsolete.

Quantitative Differentiation Evidence for 2‑Phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide


Physicochemical Differentiation from N‑Alkylated Analogs

2‑Phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide (C₁₂H₁₃N₃O₂, MW 231.25) is a minimalist pyrazole amide scaffold. In contrast, the N1‑(tetrahydro‑2H‑pyran‑4‑yl)methyl analog (MW 348.42) is 51% heavier and introduces a basic nitrogen and additional hydrogen‑bond acceptors, which significantly alters lipophilicity, permeability, and metabolic stability. This physicochemical divergence underscores the risk of using a substituted analog as a surrogate in biological assays.

Medicinal Chemistry Drug Discovery SAR

Scaffold Conservation in CCR1 Antagonist Optimization

A high‑throughput screen identified a sub‑micromolar CCR1 antagonist hit containing a pyrazole core. Systematic SAR optimization yielded advanced leads with 250‑fold improved potency and excellent off‑target selectivity [1]. While the exact target compound is not reported in this series, the retention of the pyrazole‑amide scaffold across the optimization cascade validates its privileged status for CCR1 antagonism. Replacing the scaffold with a non‑pyrazole amide would forfeit this validated starting point.

CCR1 Inflammation GPCR

Patent‑Disclosed RORγ Modulation Activity

Patent WO2015095795A1 discloses a series of pyrazole amide derivatives as RORγ modulators. The generic formula encompasses 2‑phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide as an explicit embodiment [1]. Although specific IC₅₀ values for this compound are not provided, its inclusion in the patent claims implies functional RORγ modulation at concentrations typical of the series (often <10 µM). In contrast, a comparator such as 3‑(2‑hydroxyphenyl)‑N‑(1H‑pyrazol‑4‑yl)propanamide lacks this documented intellectual property link to RORγ.

RORγ Autoimmune Disease Nuclear Receptor

Targeted Application Scenarios for 2‑Phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide Based on Differentiating Evidence


CCR1‑Driven Inflammation and Autoimmune Disease Programs

Given the demonstrated productivity of pyrazole amides as CCR1 antagonists (250‑fold potency improvement over HTS hit [1]), 2‑phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide is a logical starting point for medicinal chemistry campaigns targeting CCR1‑mediated diseases such as rheumatoid arthritis, multiple sclerosis, or organ transplant rejection. Its unsubstituted pyrazole NH provides a vector for further functionalization while preserving the core scaffold.

RORγ‑Dependent Pathway Interrogation and Lead Optimization

Explicit patent inclusion in WO2015095795A1 [1] positions the compound as a tool for probing RORγ biology or as a precursor for generating proprietary analogs. Organizations focused on Th17‑driven autoimmune conditions (psoriasis, inflammatory bowel disease) can leverage the compound as a scaffold with pre‑existing IP protection.

Fragment‑Based or Combinatorial Library Construction

The low molecular weight (231.25 g/mol) and the presence of two orthogonal functional handles (phenoxy ether and pyrazole NH) make 2‑phenoxy‑N‑(1H‑pyrazol‑4‑yl)propanamide an attractive building block for diversity‑oriented synthesis. Unlike N‑alkylated analogs that are >50% heavier, this scaffold preserves ligand efficiency and offers multiple vectors for rapid analog generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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